![molecular formula C18H12F3N3OS2 B2491409 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 478077-33-7](/img/structure/B2491409.png)
2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is an organic compound with complex structural attributes. It combines several heterocyclic systems, including a pyrrole ring, a thiophene ring, and an oxadiazole ring, offering potential in various chemical and pharmacological contexts.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of the pyrrole-thiophene compound involves the cyclization of 3-(1H-pyrrol-1-yl)thieno-2-carbaldehyde with hydrazine hydrate under reflux conditions to form 2-(3-(1H-pyrrol-1-yl)-2-thienyl) hydrazine.
Step 2: This intermediate is further reacted with carbon disulfide and potassium hydroxide to introduce the oxadiazole ring, forming 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole.
Step 3: The trifluoromethylbenzylsulfanyl group is introduced by reacting the oxadiazole compound with 3-(trifluoromethyl)benzyl chloride in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile.
Industrial Production Methods: Scaling up the synthesis of this compound would require optimizing reaction conditions to increase yield and purity, potentially leveraging continuous flow synthesis techniques for better control and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction at the oxadiazole ring or the aromatic rings may yield hydrogenated products, altering its electronic properties.
Substitution: The various rings in the compound allow for electrophilic and nucleophilic substitutions, such as halogenation and amination.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or borohydride reductions.
Substitution: Reagents like N-bromosuccinimide for bromination, and potassium amide for nucleophilic substitution reactions.
Major Products Formed: The products vary based on the specific reactions, yielding sulfoxides, amines, bromides, or reduced aromatic compounds.
科学研究应用
Chemistry: The compound serves as a scaffold for creating diverse derivatives, each with potential unique properties for study. Biology: Its heterocyclic structure may offer significant biological activity, including antimicrobial and anticancer properties. Medicine: Potential pharmaceutical applications could involve targeting specific enzymes or receptors. Industry: The compound's unique structure might be useful in the development of advanced materials or organic electronics.
作用机制
The mechanism by which 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole exerts its effects involves interactions with cellular components. The trifluoromethyl group may enhance membrane permeability, allowing the compound to reach intracellular targets efficiently. The heterocyclic rings can interact with DNA or proteins, potentially inhibiting enzymes or disrupting cellular processes.
相似化合物的比较
When compared to similar compounds like 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole (without the benzylsulfanyl group) or derivatives with different substituents, 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole stands out due to its unique functional groups. The trifluoromethyl and benzylsulfanyl groups confer specific chemical and biological properties that might not be present in other compounds. This makes it a compound of interest for further research and development.
Similar compounds include:
2-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole.
5-(benzylthio)-1,3,4-oxadiazole derivatives.
Trifluoromethyl-substituted oxadiazoles.
属性
IUPAC Name |
2-(3-pyrrol-1-ylthiophen-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS2/c19-18(20,21)13-5-3-4-12(10-13)11-27-17-23-22-16(25-17)15-14(6-9-26-15)24-7-1-2-8-24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGICUNQYGZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
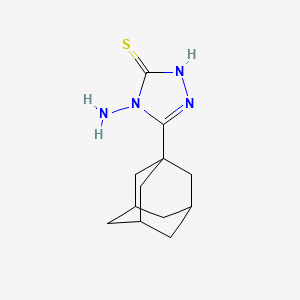
![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)
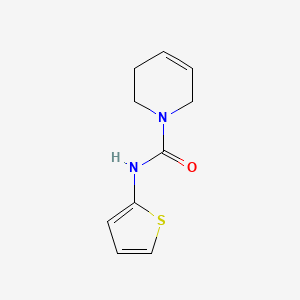
![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)
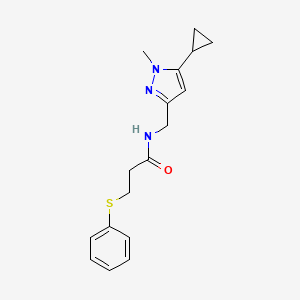
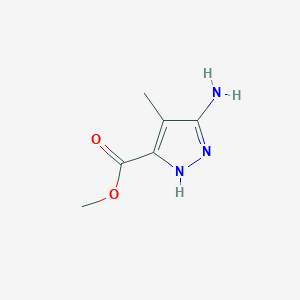
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)
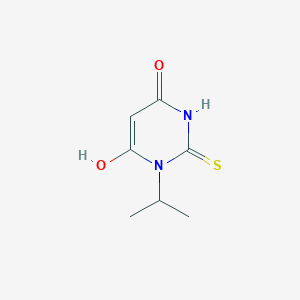

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)
